molecular formula C11H19N3O2 B5479237 (2Z)-N-[3-[bis(prop-2-enyl)amino]propyl]-2-hydroxyiminoacetamide

(2Z)-N-[3-[bis(prop-2-enyl)amino]propyl]-2-hydroxyiminoacetamide

Cat. No.: B5479237
M. Wt: 225.29 g/mol
InChI Key: HSPJATIFBPQPNE-RAXLEYEMSA-N
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Description

(2Z)-N-[3-[bis(prop-2-enyl)amino]propyl]-2-hydroxyiminoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyiminoacetamide group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[3-[bis(prop-2-enyl)amino]propyl]-2-hydroxyiminoacetamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of bis(prop-2-enyl)amine with a suitable acylating agent to introduce the propyl group

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[3-[bis(prop-2-enyl)amino]propyl]-2-hydroxyiminoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2Z)-N-[3-[bis(prop-2-enyl)amino]propyl]-2-hydroxyiminoacetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2Z)-N-[3-[bis(prop-2-enyl)amino]propyl]-2-hydroxyiminoacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Bromomethyl methyl ether: A compound with a bromomethyl group and an ether linkage.

    N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: A complex molecule with a benzothiazole ring and bromophenyl group.

Uniqueness

(2Z)-N-[3-[bis(prop-2-enyl)amino]propyl]-2-hydroxyiminoacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its hydroxyiminoacetamide moiety is particularly noteworthy for its versatility in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

(2Z)-N-[3-[bis(prop-2-enyl)amino]propyl]-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-3-7-14(8-4-2)9-5-6-12-11(15)10-13-16/h3-4,10,16H,1-2,5-9H2,(H,12,15)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPJATIFBPQPNE-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCCNC(=O)C=NO)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN(CCCNC(=O)/C=N\O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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